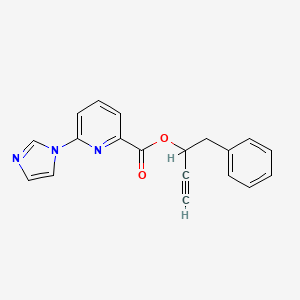![molecular formula C17H16N8 B7631338 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine](/img/structure/B7631338.png)
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine, also known as compound 1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory activity against certain protein kinases, making it a promising candidate for the development of targeted cancer therapies.
作用机制
The mechanism of action of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 involves the inhibition of protein kinases, particularly JAK2, FLT3, and c-Kit. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 can disrupt the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Compound 1 has been shown to have potent inhibitory activity against several protein kinases, leading to a variety of biochemical and physiological effects. In vitro studies have shown that 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that are necessary for tumor growth. In vivo studies have also shown that 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 can inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of using 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 in lab experiments is its potent inhibitory activity against several protein kinases, making it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 is its potential toxicity, which may limit its clinical application.
未来方向
There are several future directions for the study of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1. One area of research is the development of more potent and selective inhibitors of JAK2, FLT3, and c-Kit, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1, which may help to identify patients who are most likely to benefit from this therapy. Additionally, the combination of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 with other targeted therapies or chemotherapy may improve its therapeutic efficacy and reduce the risk of resistance.
合成方法
The synthesis of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 involves a series of chemical reactions, starting with the reaction of 2-bromo-1-(2-imidazol-1-ylphenyl)ethanone with 4,6-dichloro-5-nitropyrimidine to yield 4,6-dichloro-5-nitro-N-(2-(2-oxoimidazolidin-1-yl)phenyl)pyrimidine-2-carboxamide. This intermediate is then reduced with hydrazine hydrate to yield 4,6-dichloro-5-amino-N-(2-(2-oxoimidazolidin-1-yl)phenyl)pyrimidine-2-carboxamide. The final step involves the reaction of this intermediate with 1-(4,5-diamino-6-((pyrazin-2-ylamino)methyl)pyrimidin-2-yl)hydrazine to yield 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1.
科学研究应用
Compound 1 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent inhibitory activity against several protein kinases, including JAK2, FLT3, and c-Kit. These kinases are known to play a critical role in the development and progression of various types of cancer, making them attractive targets for the development of targeted cancer therapies.
属性
IUPAC Name |
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-15-16(21-11-22-17(15)25-8-3-6-23-25)20-10-13-4-1-2-5-14(13)24-9-7-19-12-24/h1-9,11-12H,10,18H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPXXPOIVTVVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C(=NC=N2)N3C=CC=N3)N)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[[3-(ethylcarbamoyl)piperidin-1-yl]methyl]-3-fluorobenzoate](/img/structure/B7631258.png)

![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide](/img/structure/B7631311.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)

![N-[5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-yl]pyridine-4-carboxamide](/img/structure/B7631335.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)

![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)